

Cy5-PEG6-NHS ester molecular weight and formula

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Compound of Interest

Compound Name: Cy5-PEG6-NHS ester

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In-Depth Technical Guide: Cy5-PEG6-NHS Ester

For researchers, scientists, and drug development professionals, **Cy5-PEG6-NHS ester** is a valuable tool for fluorescently labeling biomolecules. This guide provides core technical data, detailed experimental methodologies, and a visual representation of the labeling workflow.

Core Compound Data: Cy5-PEG6-NHS Ester

A summary of the key quantitative data for **Cy5-PEG6-NHS ester** is presented below for easy reference.

Property	Value	References
Molecular Weight	951.58 g/mol	[1] [2]
Molecular Formula	C ₅₁ H ₇₁ ClN ₄ O ₁₁	[1] [2]

Experimental Protocol: Protein Labeling with Cy5-PEG6-NHS Ester

This section details a general methodology for the covalent labeling of proteins with **Cy5-PEG6-NHS ester**. The protocol is based on the reaction of the N-hydroxysuccinimide (NHS) ester with primary amine groups (-NH₂) present on the protein, primarily the ε-amino groups of lysine residues, to form a stable amide bond.[\[3\]](#)

I. Reagent Preparation

- Protein Solution:
 - Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS).
 - Ensure the pH of the protein solution is adjusted to 8.0-9.0 for optimal labeling efficiency. A common choice is a 0.1 M sodium bicarbonate buffer at pH 8.3. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.
- **Cy5-PEG6-NHS Ester** Stock Solution:
 - Prepare a 10 mg/mL stock solution of **Cy5-PEG6-NHS ester** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
 - Vortex briefly to ensure the dye is fully dissolved.

II. Conjugation Reaction

- Molar Ratio Calculation:
 - Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio of **Cy5-PEG6-NHS ester** to the protein. This ratio may need to be optimized depending on the specific protein and desired degree of labeling.
- Labeling Reaction:
 - While gently stirring or vortexing the protein solution, slowly add the calculated volume of the **Cy5-PEG6-NHS ester** stock solution.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.

III. Purification of the Conjugate

- Removal of Unreacted Dye:
 - Purify the labeled protein from unreacted dye and byproducts using size-exclusion chromatography, such as a spin desalting column (e.g., Zeba™ Spin Desalting Columns,

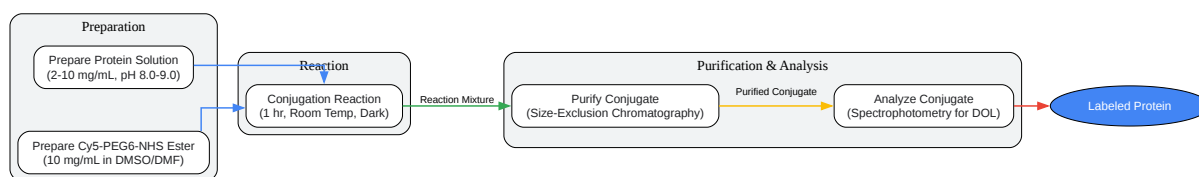
7K MWCO) or gel filtration.

IV. Characterization of the Conjugate

- Degree of Labeling (DOL) Calculation:
 - The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for Cy5 (approximately 650 nm).
 - The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm. An optimal DOL for antibodies is typically between 2 and 7.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the protein labeling workflow using **Cy5-PEG6-NHS ester**.



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Caption: Workflow for labeling proteins with **Cy5-PEG6-NHS ester**.

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References

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